molecular formula C17H12F3N3O B6220343 1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea CAS No. 2758004-38-3

1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea

Cat. No.: B6220343
CAS No.: 2758004-38-3
M. Wt: 331.3
InChI Key:
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Description

1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea, also referred to as TFQ, is a synthetic compound with a wide range of applications in scientific research. It is a member of the quinoline family of compounds, which are widely used in the field of medicinal chemistry. TFQ is a highly versatile compound, and has been used in a variety of different experiments and studies.

Scientific Research Applications

TFQ has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a ligand for metal complexes. It has also been used in the synthesis of a variety of other compounds, including drugs, polymers, and dyes. In addition, TFQ has been used in a variety of studies related to biochemistry, pharmacology, and toxicology.

Mechanism of Action

The exact mechanism of action of TFQ is not yet fully understood. However, it is believed that TFQ acts as a ligand for metal complexes, and that it can bind to certain receptors in the body, such as the serotonin 5-HT1A receptor. This binding is thought to lead to various biochemical and physiological effects, which are discussed in more detail below.
Biochemical and Physiological Effects
TFQ has been shown to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, TFQ has been found to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

TFQ is a highly versatile compound, and has been used in a variety of different experiments and studies. It has a wide range of applications in scientific research, and is relatively easy to synthesize. However, there are some limitations to using TFQ in lab experiments. For example, TFQ is highly toxic, and should only be handled with caution. Additionally, the exact mechanism of action of TFQ is still not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for TFQ research. One area of research that could be explored is the use of TFQ as a potential therapeutic agent for various diseases and disorders. Additionally, further research could be done to better understand the exact mechanism of action of TFQ, as well as its potential side effects. Finally, TFQ could also be studied in combination with other compounds in order to develop new and more effective treatments.

Synthesis Methods

TFQ can be synthesized in a two-step process. The first step involves the condensation of 3-trifluoromethylquinoline and phenyl urea. This reaction is catalyzed by a strong acid and is carried out at a temperature of around 100-120 °C. The second step involves the conversion of the resulting product into the desired TFQ compound. This is done by treating the product with an aqueous solution of hydrochloric acid and a base, such as sodium hydroxide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves the reaction of 3-amino-7-trifluoromethylquinoline with phenyl isocyanate in the presence of a suitable solvent and base to form the desired product.", "Starting Materials": [ "3-amino-7-trifluoromethylquinoline", "phenyl isocyanate", "suitable solvent", "base" ], "Reaction": [ "Add 3-amino-7-trifluoromethylquinoline to a reaction flask", "Add suitable solvent to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at a suitable temperature for a suitable time", "Add phenyl isocyanate to the reaction flask", "Stir the reaction mixture at a suitable temperature for a suitable time", "Isolate the product by filtration or other suitable means", "Purify the product by recrystallization or other suitable means" ] }

2758004-38-3

Molecular Formula

C17H12F3N3O

Molecular Weight

331.3

Purity

95

Origin of Product

United States

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